molecular formula C7H7N3 B574321 1H-Imidazo[1,5-D][1,4]diazepine CAS No. 171542-92-0

1H-Imidazo[1,5-D][1,4]diazepine

Cat. No.: B574321
CAS No.: 171542-92-0
M. Wt: 133.154
InChI Key: KSZPOFRGZKZGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo[1,5-D][1,4]diazepine (CAS 171542-92-0) is a heterocyclic organic compound with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol . It serves as a privileged scaffold in medicinal chemistry, particularly in the development of ligands for the GABA-A receptor . The imidazo[1,5-a][1,4]diazepine core is a key structural motif in several clinically significant psychoactive pharmaceutical agents, including anxiolytics, anticonvulsants, and sedative-hypnotics . For researchers, this compound offers significant value as a synthetic intermediate or a core template for constructing more complex, biologically active molecules. Its structure is a focal point for the design of novel positive allosteric modulators of GABA-A receptors, with research aimed at achieving subtype selectivity to improve therapeutic profiles and reduce undesirable side effects such as sedation and ataxia . Synthetic methodologies, including multicomponent reactions, continue to be developed to efficiently access this and related fused diazepine systems for drug discovery applications . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

171542-92-0

Molecular Formula

C7H7N3

Molecular Weight

133.154

IUPAC Name

1H-imidazo[1,5-d][1,4]diazepine

InChI

InChI=1S/C7H7N3/c1-2-8-3-4-10-6-9-5-7(1)10/h1-4,6H,5H2

InChI Key

KSZPOFRGZKZGBV-UHFFFAOYSA-N

SMILES

C1C2=CC=NC=CN2C=N1

Synonyms

1H-Imidazo[1,5-d][1,4]diazepine(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Benzene Fusion : Imidazo[1,5-a][1,4]benzodiazepines (e.g., Midazolam) incorporate a benzene ring, enhancing lipophilicity and CNS penetration .
  • Heterocycle Substitution : Replacing imidazole with triazole (e.g., Etizolam) or pyrazole alters receptor binding kinetics and metabolic stability .

Pharmacological Activity Comparison

Contrasts :

  • Imidazolone derivatives (e.g., 7,7-diphenyl-1,2-dihydroimidazo[2,1-c]triazin-6(7H)-one) demonstrate antimicrobial activity but lack CNS effects .
  • Triazolodiazepines (e.g., Flualprazolam) exhibit extreme sedative potency, leading to stricter regulatory controls compared to imidazo-benzodiazepines .

Key Routes and Innovations

Compound Class Synthesis Strategy Key Reagents/Conditions Reference
Imidazo[1,5-D][1,4]diazepine Not explicitly described Likely involves cyclization of imidazole precursors
Imidazo-Benzodiazepines Novel Midazolam synthesis Improved yield via optimized cyclization Hoffmann-La Roche process
Triazolo-Diazepines Hydrazonoyl halide reactions 2-Hydrazinyl-imidazolones + active methylenes Antimicrobial derivatives
Tricyclic Derivatives Crystal-driven synthesis X-ray crystallography for structural validation NNSFC-funded methods

Advances :

  • Midazolam synthesis now avoids low-yielding steps through streamlined diazepine ring formation .
  • Crystal structure analysis (e.g., compound 10k) enables precise design of tricyclic analogs .

Physicochemical Properties

Molecular and Predicted Data

Compound (Example) Molecular Weight Density (g/cm³) Boiling Point (°C) LogP (Predicted)
Midazolam 325.77 2.92
Dimdazenil 372.81 1.49 629.0 6.20
Flubromazolam 371.66 3.85

Trends :

  • Higher molecular weight and logP values in triazolodiazepines (e.g., Dimdazenil) suggest increased lipophilicity and blood-brain barrier penetration .
  • Halogenation (e.g., Cl, F) enhances metabolic stability and receptor affinity .

Q & A

Q. What are the common synthetic strategies for 1H-Imidazo[1,5-D][1,4]diazepine and its derivatives?

  • Methodological Answer : Synthesis often involves cycloaddition or rearrangement reactions. For example, tricyclic derivatives can be prepared via [3+2]-cycloaddition of azolium salts with nitriles, followed by intramolecular rearrangement (e.g., using AlCl₃ as a catalyst). A notable approach includes oxidizing sulfoxide intermediates with Pb(OAc)₄ to generate reactive intermediates for ring expansion . Challenges in purity and stability during chromatography require optimization of quenching conditions (e.g., low-temperature aqueous workup) .

Q. How is the structural characterization of 1H-Imidazo[1,5-D][1,4]diazepine derivatives performed?

  • Methodological Answer : X-ray crystallography is critical for resolving fused heterocyclic systems. For instance, 30% probability displacement ellipsoid models confirm non-planar geometries in derivatives like 5,6-dihydro-4H-benzo[b]triazolo[1,5-d][1,4]diazepine salts . NMR spectroscopy complements this by identifying substituent patterns (e.g., distinguishing aromatic protons in imidazole rings) .

Q. What molecular properties are critical for designing 1H-Imidazo[1,5-D][1,4]diazepine-based ligands?

  • Methodological Answer : Key properties include:
PropertyExample (Dimdazenil Derivative)Reference
Molecular Weight372.81 g/mol
Predicted LogP6.20 ± 0.28
Density1.49 ± 0.1 g/cm³
These parameters influence solubility and bioavailability. Computational tools (e.g., DFT for HOMO-LUMO gaps) further predict electronic behavior .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in pharmacological data for 1H-Imidazo[1,5-D][1,4]diazepine derivatives?

  • Methodological Answer : Time-dependent density functional theory (TD-DFT) at the B3LYP/6-311G(d,p) level correlates experimental UV-Vis spectra with electronic transitions in non-planar derivatives. For example, E(HOMO-LUMO) gaps explain reactivity differences in 2,4-diphenyl-1,4-dihydrobenzoimidazopyrimidines . Molecular docking studies (e.g., targeting GABAₐ receptors) rationalize binding affinities despite structural variations .

Q. What strategies address instability issues during the synthesis of tricyclic diazepine derivatives?

  • Methodological Answer : Unstable intermediates (e.g., α-acetoxy azo compounds) require controlled oxidation and rapid quenching. For example, Pb(OAc)₄ oxidation at 0°C minimizes side reactions, while AlCl₃-mediated Ritter-type nitrilium salt formation ensures selective [1,2]-migration of aryl groups over alkyl chains . Stability is enhanced by avoiding prolonged exposure to silica gel during purification .

Q. How do substituents on the imidazole ring modulate bioactivity in 1,4-benzodiazepine analogs?

  • Methodological Answer : Substituents at C-3 (e.g., oxadiazole groups) and C-7 (halogens like Cl) enhance GABAergic activity. For example, 7-chloro-3-(oxadiazolyl) derivatives show higher binding affinity due to hydrophobic interactions with receptor pockets . Structure-activity relationship (SAR) studies must account for steric effects from bulky groups (e.g., dimethylamino-methyl), which may reduce blood-brain barrier penetration .

Q. What experimental and theoretical approaches validate non-planarity in fused diazepine systems?

  • Methodological Answer : Combined X-ray crystallography and Hirshfeld surface analysis quantify non-covalent interactions (e.g., C–H···π contacts in benzo[b][1,4]diazepines) . Theoretical studies using DFT optimize geometries and predict dipole moments, which correlate with solvent-dependent spectral shifts (e.g., in 1,4-dioxane vs. DMF) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the neuroactivity of 1H-Imidazo[1,5-D][1,4]diazepine derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., in vitro vs. in vivo models). For example, dimdazenil (CAS 308239-86-3) shows anxiolytic effects in rodents but limited efficacy in human cell lines due to metabolic instability . Cross-validate using:
  • In vitro : Radioligand binding assays (e.g., [³H]-flunitrazepam displacement).
  • In vivo : Behavioral tests (e.g., elevated plus maze) with pharmacokinetic profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.